N-(2-chlorophenyl)octanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-chlorophenyl)octanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO/c1-2-3-4-5-6-11-14(17)16-13-10-8-7-9-12(13)15/h7-10H,2-6,11H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYRPSIRRLRAFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NC1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70367814 | |
| Record name | Octanamide, N-(2-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70367814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
348594-59-2 | |
| Record name | Octanamide, N-(2-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70367814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Derivatization Strategies
Synthetic Routes to N-(2-chlorophenyl)octanamide Core Structure
The formation of the this compound backbone is centered on the creation of a robust amide linkage. This is typically achieved through well-established acylation and amidation reactions, which can be optimized for efficiency and yield.
Amidation Reactions of 2-Chloroaniline (B154045) with Octanoic Acid Derivatives
The most direct method for synthesizing this compound involves the reaction of 2-chloroaniline with an activated derivative of octanoic acid. The most common activated derivative is octanoyl chloride. This reaction, a type of nucleophilic acyl substitution, is typically performed by adding the acid chloride to a solution of the aniline (B41778) in the presence of a base to neutralize the hydrochloric acid byproduct. mdpi.com
Commonly used bases include triethylamine (B128534) or pyridine (B92270) in an inert solvent like dichloromethane (B109758) or diethyl ether. mdpi.com Alternatively, aqueous conditions can be employed using the Schotten-Baumann method, where the reaction is run with an aqueous solution of a base like sodium hydroxide.
Another approach involves the direct coupling of 2-chloroaniline with octanoic acid using a coupling agent. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid, facilitating the nucleophilic attack by the amine. This method avoids the need to prepare the more reactive acid chloride separately.
General Acylation Approaches for N-Substituted Amides
The synthesis of N-substituted amides, including this compound, is a fundamental transformation in organic chemistry. Acid chlorides are highly reactive and widely used for the acylation of amines and anilines. tandfonline.com The reaction's efficiency can be influenced by the electronic nature of the substituents on both the aniline and the acid chloride. tandfonline.com For instance, electron-withdrawing groups on the aniline can decrease its nucleophilicity, potentially slowing the reaction. researchgate.net
Beyond acid chlorides, other acylating agents can be employed. Octanoic anhydride, for example, can be used for the acylation, producing octanoic acid as a byproduct. While generally less reactive than acid chlorides, anhydrides offer a milder alternative. The reaction can be catalyzed by acids or bases. A variety of N-aryl amides have been synthesized using such established acylation protocols. ijpsr.info
Advanced Synthetic Techniques and Optimization
To improve reaction times, yields, and environmental footprint, advanced synthetic methodologies can be applied to the synthesis of this compound. Microwave-assisted synthesis has been shown to significantly accelerate amide bond formation, often leading to higher yields in a fraction of the time required for conventional heating. researchgate.net
Solvent-free or "green" chemistry approaches are also gaining prominence. For example, carrying out the acylation of anilines with acid chlorides in an aqueous phosphate (B84403) buffer has been reported as a rapid and environmentally friendly method that simplifies product isolation to simple filtration. researchgate.net Such protocols represent a metal-free, neutral condition approach that is easily scalable. researchgate.net Catalytic methods, including the use of solid acid catalysts, can facilitate the direct amidation of anilines with carboxylic acids under dehydrative conditions, offering another avenue for efficient and sustainable synthesis. researchgate.net
Synthesis of this compound Analogues and Structural Derivatives
The core structure of this compound serves as a scaffold for the synthesis of a wide range of analogues. Modifications can be systematically introduced to the alkyl chain or the aromatic ring to explore structure-activity relationships in various contexts.
Modifications of the Alkyl Chain Length and Branching
Structural analogues can be readily synthesized by substituting octanoyl chloride with other acyl chlorides of varying chain lengths and branching patterns. This allows for a systematic alteration of the lipophilicity and steric profile of the molecule. For example, reacting 2-chloroaniline with acetyl chloride, butanoyl chloride, or decanoyl chloride would yield the corresponding N-(2-chlorophenyl)alkanamide derivatives. The synthesis of N-aryl acetamides and other short-chain amides is well-documented. ijpsr.inforesearchgate.net
The table below illustrates the synthesis of various N-(2-chlorophenyl)alkanamide analogues through the modification of the acylating agent.
| Acylating Agent | Resulting Amide Structure | Amide Name |
|---|---|---|
| Butanoyl chloride | ![]() | N-(2-chlorophenyl)butanamide |
| Hexanoyl chloride | ![]() | N-(2-chlorophenyl)hexanamide |
| Decanoyl chloride | ![]() | N-(2-chlorophenyl)decanamide |
| Isovaleryl chloride (3-Methylbutanoyl chloride) | ![]() | N-(2-chlorophenyl)-3-methylbutanamide |
Substituent Variations on the Phenyl Ring (e.g., Halogenation, Methylation)
Another key derivatization strategy involves modifying the electronic and steric properties of the phenyl ring. This is achieved by using substituted anilines in the amidation reaction instead of 2-chloroaniline. A wide array of substituted anilines are commercially available, allowing for the synthesis of analogues with different halogenation patterns, alkyl groups, or other functional groups on the aromatic ring. researchgate.net
For instance, reacting octanoyl chloride with anilines such as 2,4-dichloroaniline, 2-methylaniline, or 4-bromoaniline (B143363) would produce N-aryl octanamides with varied substitution patterns. Studies have shown that both electron-donating and electron-withdrawing substituents on the phenyl ring are generally well-tolerated in amidation reactions. tandfonline.comresearchgate.net
The following table showcases the synthesis of N-aryl octanamide (B1217078) analogues by varying the aniline starting material.
| Aniline Derivative | Resulting Amide Structure | Amide Name |
|---|---|---|
| 2,4-Dichloroaniline | ![]() | N-(2,4-dichlorophenyl)octanamide |
| 2-Methylaniline (o-Toluidine) | ![]() | N-(o-tolyl)octanamide |
| 4-Bromoaniline | ![]() | N-(4-bromophenyl)octanamide |
| 3-Chloroaniline | ![]() | N-(3-chlorophenyl)octanamide |
Incorporation into Hybrid Molecular Architectures (e.g., Thiazole (B1198619), Thiourea (B124793), Triazole Conjugates)
The synthesis of hybrid molecules involving an N-aryl amide core, such as this compound, and heterocyclic rings like thiazole, thiourea, and triazole often involves multi-step reaction sequences. These strategies typically utilize the reactivity of the aromatic amine precursor (2-chloroaniline) or a functionalized derivative of the amide itself.
Thiazole Conjugates:
The Hantzsch thiazole synthesis is a classical and widely used method for the formation of a thiazole ring. This reaction involves the condensation of an α-haloketone with a thioamide. In the context of creating an this compound-thiazole conjugate, a plausible synthetic route would involve a precursor bearing a thioamide functionality.
For instance, 2-chloro-N-phenylacetamide can be reacted with various nucleophiles like thiourea, thiosemicarbazide, or thioacetamide (B46855) to yield N-phenyl-thiazole derivatives. A similar strategy could be envisioned for a derivative of this compound. The synthesis of related N-(4-(4-chlorophenyl)thiazol-2-yl) acetamide (B32628) derivatives has been reported, highlighting the feasibility of coupling amide and thiazole moieties ijcce.ac.ir. In one study, 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamides were reacted with 2-bromo-1-(4-bromophenyl)ethanone to produce 2-(arylidenehydrazono)-4-(4-bromophenyl)-3-(3-chlorophenyl)-2,3-dihydrothiazoles in excellent yields researchgate.net.
| Compound | Structure | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 2-((2-chlorobenzylidene)hydrazono)-4-(4-bromophenyl)-3-(3-chlorophenyl)-2,3-dihydrothiazole | C₂₂H₁₄BrCl₂N₃S | 85 | 188-190 |
| 2-((4-chlorobenzylidene)hydrazono)-4-(4-bromophenyl)-3-(3-chlorophenyl)-2,3-dihydrothiazole | C₂₂H₁₄BrCl₂N₃S | 88 | 204-206 |
| 2-((4-bromobenzylidene)hydrazono)-4-(4-bromophenyl)-3-(3-chlorophenyl)-2,3-dihydrothiazole | C₂₂H₁₄Br₂ClN₃S | 92 | 210-212 |
Thiourea Conjugates:
Thiourea derivatives are commonly synthesized through the reaction of an amine with an isothiocyanate. To generate a thiourea conjugate of this compound, one could conceptualize a reaction between a suitably functionalized this compound (e.g., containing a primary amine) and an isothiocyanate, or conversely, the reaction of 2-chloroaniline with an octanoyl isothiocyanate followed by further modifications.
The synthesis of N,N'-bis(4-chlorophenyl)thiourea has been achieved from chloroaniline, carbon(IV) sulphide, and ammonia (B1221849) solution in methanol (B129727) researchgate.netscispace.com. Another relevant example is the synthesis of N-(biphenyl-4-carbonyl)-N′-(2-chlorophenyl)thiourea, which showcases the linkage of an amide-like structure to a thiourea core researchgate.net.
| Compound | Starting Materials | Yield (%) | Reference |
|---|---|---|---|
| N,N′-bis(4-chlorophenyl)thiourea | 4-chloroaniline, Carbon disulfide, Ammonia | 84 | researchgate.net |
| N,N′-Bis[2-(dimethylamino)phenyl]thiourea | 1,1′-thiocarbonyldiimidazole, 2-amino-N,N′-dimethylaniline | - | nih.gov |
| N-(Biphenyl-4-carbonyl)-N′-(2-chlorophenyl)thiourea | Biphenyl-4-carbonyl isothiocyanate, 2-chloroaniline | - | researchgate.net |
Triazole Conjugates:
The construction of triazole rings can be achieved through various synthetic routes, with the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) and an alkyne being a prominent method for 1,2,3-triazoles. For 1,2,4-triazoles, methods often involve the condensation of hydrazides or amidrazones with suitable one-carbon synthons.
To create a triazole conjugate of this compound, a synthetic pathway could involve preparing a derivative of the parent amide that contains either an azide or an alkyne group, which would then undergo a cycloaddition reaction. Alternatively, a precursor like 2-chloroaniline could be used to build a triazole ring, which is then acylated with octanoyl chloride. For instance, a series of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives have been synthesized, demonstrating the linkage between an amide and a triazole ring mdpi.com. The synthesis involved the reaction of an amine-substituted triazole with various acid chlorides mdpi.com.
| Compound | Structure | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-2-fluorobenzamide | C₁₅H₁₁FN₄O | 53 | 195-196 |
| N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-2-(trifluoromethyl)benzamide | C₁₆H₁₁F₃N₄O | 56 | 219-220 |
| N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-2-methylbenzamide | C₁₆H₁₄N₄O | 58 | 197-198 |
Biological Evaluation and Pharmacological Investigations Pre Clinical Research Focus
In Vivo Efficacy Assessments in Research Models (Non-Human)
Evaluation in Animal Models of Disease (e.g., Infectious Diseases, Inflammation)
Consistent with the lack of in vitro data, there are no published studies on the in vivo efficacy of N-(2-chlorophenyl)octanamide in animal models for infectious diseases or inflammation. Such studies would be essential to evaluate its therapeutic potential in a whole-organism context.
In-depth Analysis of this compound Reveals Limited Preclinical Data on Pharmacodynamic Biomarkers
Initial investigations into the chemical compound this compound show that while it holds interest for potential biological activities, detailed preclinical research, particularly concerning the analysis of pharmacodynamic biomarkers in experimental systems, is not extensively available in the public domain. This scarcity of specific data limits a comprehensive evaluation of its effects and mechanism of action at a molecular level in preclinical studies.
This compound is an amide where an octanamide (B1217078) group is attached to a 2-chlorophenyl substituent. Its derivatives have been a subject of research for a range of potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. However, these explorations appear to be at a preliminary stage, with comprehensive studies on its pharmacokinetics, and crucially for this analysis, its pharmacodynamics, being limited. The compound is often utilized in research settings or as an intermediate in the synthesis of more complex molecules.
A thorough review of available scientific literature and chemical databases did not yield specific studies that have identified or quantified pharmacodynamic biomarkers in response to treatment with this compound in experimental models. Pharmacodynamic biomarkers are essential in drug development to provide measurable indicators of a biological response to a therapeutic intervention, offering insights into the mechanism of action and aiding in dose-selection for further studies.
While research on structurally related compounds offers some context, direct extrapolation of these findings to this compound is not scientifically rigorous without specific experimental validation. For instance, studies on other molecules containing a chlorophenyl group or an octanamide moiety investigate various biological targets, but this does not confirm the same for this compound.
Due to the absence of detailed research findings on the pharmacodynamic biomarker analysis of this compound in experimental systems, the presentation of specific data tables and in-depth research findings as requested is not possible at this time. Further preclinical research would be required to elucidate the biological effects of this compound and to identify and validate relevant pharmacodynamic biomarkers.
Mechanistic Elucidation and Molecular Target Identification
Biochemical Mechanisms of Action
The investigation into how a compound like N-(2-chlorophenyl)octanamide exerts its effects at a biochemical level would typically involve detailed enzymatic and cellular assays.
Enzymatic Kinetic Analysis (e.g., Competitive vs. Non-competitive Inhibition Kinetics)
To determine if this compound acts as an enzyme inhibitor, researchers would conduct kinetic studies. aatbio.com This involves measuring the rate of an enzymatic reaction in the presence and absence of the compound. The primary goal is to distinguish between different modes of inhibition, such as competitive, non-competitive, and uncompetitive inhibition. aatbio.comdalalinstitute.com
In competitive inhibition , the inhibitor molecule binds to the active site of the enzyme, thereby preventing the substrate from binding. aatbio.com This type of inhibition can be overcome by increasing the substrate concentration. In non-competitive inhibition , the inhibitor binds to a site on the enzyme other than the active site, known as an allosteric site. aatbio.com This binding event alters the enzyme's conformation and reduces its catalytic efficiency, regardless of whether the substrate is bound. aatbio.com
Lineweaver-Burk plots are a common graphical method used to analyze enzyme kinetics and determine the mode of inhibition. nih.govkfupm.edu.sa For instance, a study on structurally distinct amantadine (B194251) derivatives identified a non-competitive mode of inhibition for a potent urease inhibitor by analyzing these plots. nih.govkfupm.edu.sa However, no such kinetic data is available for this compound.
Modulation of Cellular Signaling Pathways
Compounds can exert their effects by modulating intricate cellular signaling pathways, which are complex networks of proteins and molecules that govern cellular processes. wikipedia.org These pathways are crucial for cell proliferation, differentiation, and survival. nih.govfrontiersin.org For example, signaling pathways like the MAPK/ERK pathway are often implicated in cell growth and division. wikipedia.org
Research into a compound's influence on these pathways often involves treating cells with the compound and then measuring the activity of key proteins within specific pathways using techniques like Western blotting or phospho-specific antibody arrays. nih.govnih.gov For instance, studies have shown how different molecules can specifically activate or inhibit pathways such as the P38, JNK, and AKT signaling pathways. nih.govfrontiersin.org There is currently no published research detailing the effects of this compound on any known cellular signaling pathway.
Molecular Target Identification Methodologies
Identifying the specific molecular targets of a bioactive compound is a critical step in understanding its mechanism of action. Several advanced techniques are available for this purpose.
Affinity-Based Probes and Chemical Proteomics
Affinity-based probes are powerful tools for identifying the direct binding partners of a compound within a complex biological sample. nih.govrug.nlfrontiersin.org These probes are typically derived from the compound of interest by incorporating a reactive group (like a photoaffinity label) and a reporter tag (like biotin (B1667282) or a fluorescent dye). nih.govenamine.net Upon binding to its target protein, the probe can be covalently cross-linked, allowing for the subsequent isolation and identification of the target protein using techniques like mass spectrometry. rsc.orgmdpi.com This approach, known as chemical proteomics, provides a direct readout of the compound's interactome. rsc.org While this methodology is widely used, it has not been applied to this compound in any published study.
Computational Target Prediction and Screening
Computational methods offer a predictive approach to identifying potential protein targets for a small molecule. nih.gov These in silico techniques rely on the principle of chemical similarity, where a compound's structure is compared to libraries of known bioactive molecules. nih.gov By identifying compounds with similar structures and known targets, predictions can be made about the potential targets of the query compound. nih.gov More advanced methods use machine learning algorithms and molecular docking simulations to predict the binding affinity of a compound to a wide range of protein structures. mdpi.comarxiv.org These computational screens can prioritize potential targets for subsequent experimental validation. frontiersin.org No computational studies predicting the targets of this compound have been reported.
Genetic Perturbation Screens for Target Deconvolution
Genetic screens, such as those using CRISPR-Cas9 technology, can be employed to identify genes that are essential for a compound's activity. nih.gov By systematically knocking out or inhibiting the expression of individual genes in a population of cells and then treating them with the compound, researchers can identify which genetic perturbations confer resistance or sensitivity to the compound. biorxiv.org This can provide strong evidence for the involvement of the perturbed gene's protein product in the compound's mechanism of action. nih.govbiorxiv.org This powerful technique for target deconvolution has not been utilized to investigate the molecular targets of this compound.
Characterization of Ligand-Target Binding Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)
Detailed research specifically elucidating the ligand-target binding interactions of This compound is not extensively available in the current scientific literature. However, molecular docking and structure-activity relationship (SAR) studies of structurally related compounds containing the N-(2-chlorophenyl) moiety provide valuable insights into the potential binding modes and key interactions that this chemical scaffold can form with protein targets. These studies often highlight the critical role of hydrogen bonds and hydrophobic interactions in stabilizing the ligand within the binding pocket of an enzyme.
Analysis of analogous compounds, particularly inhibitors of enzymes like urease and fatty acid amide hydrolase (FAAH), reveals common patterns of interaction driven by the physicochemical properties of the 2-chlorophenyl group and the amide linkage.
Insights from Structurally Related Urease Inhibitors
Molecular docking studies on a series of urease inhibitors have shed light on how the 2-chlorophenyl moiety contributes to binding. For instance, in a study of halo-substituted mixed ester/amide-based urease inhibitors, a derivative featuring a 2-chloro-substituted phenyl ring (compound 4b ) was identified as a potent inhibitor. researchgate.net The virtual screening of this compound against Jack bean urease (PDBID: 4H9M) demonstrated a significant binding energy, indicating a stable interaction within the enzyme's active site. researchgate.net
Similarly, N-(adamantan-1-ylcarbamothioyl)-2-chlorobenzamide , another compound bearing the 2-chlorophenyl group, was found to be an efficient urease inhibitor. nih.govkfupm.edu.samdpi.comresearchgate.net The presence of the chloro-substituted phenyl ring is crucial for the inhibitory activity of these compounds. researchgate.net
The following table summarizes the binding energy of a related inhibitor with urease:
| Compound | Target Enzyme | PDB ID | Binding Energy (kcal/mol) |
| Ester/Amide Derivative with 2-chlorophenyl ring (4b) | Jack Bean Urease | 4H9M | -7.8 |
| Data derived from virtual screening studies. researchgate.net |
Hydrogen Bonding
Hydrogen bonds are a critical component of the binding affinity for many enzyme inhibitors. While direct hydrogen bonding data for this compound is unavailable, studies on analogous structures provide a model for potential interactions. For example, the amide group present in this compound is a prime candidate for forming hydrogen bonds with amino acid residues in a protein's active site.
In studies of related inhibitors, the amide linkage and other functional groups have been shown to form key hydrogen bonds. For instance, a potent guanidine-based urease inhibitor with a chloro-substituted aniline (B41778) (N‐(4‐chloroaniline) guanidine (B92328) analog 6e ) was observed forming a hydrogen bond between its guanidinium (B1211019) (NH) group and the amino acid Ala636, with a bonding distance of 2.83 Å. researchgate.net
Hydrophobic Interactions
The 2-chlorophenyl and octyl groups of this compound are inherently hydrophobic and would be expected to engage in significant hydrophobic interactions within a target's binding pocket. These interactions are crucial for anchoring the ligand in the correct orientation for optimal activity.
The table below details the hydrophobic interactions observed for a related dual sEH/FAAH inhibitor containing a 2-chlorophenyl group.
| Interacting Residues of FAAH | Type of Interaction |
| Y271 | Hydrophobic |
| V276 | Hydrophobic |
| G268 | Hydrophobic |
| Q273 | Hydrophobic |
| K267 | Hydrophobic |
| I238 | Hydrophobic |
| These interactions were observed for a 1-((2-chlorophenyl)sulfonyl)-N-(4-(4-(2-fluorophenyl)thiazol-2-yl)phenyl)piperidine-4-carboxamide. researchgate.net |
Although this data is for a different molecule, it illustrates the types of hydrophobic interactions the 2-chlorophenyl group is capable of forming within a protein's binding site. The octyl chain of this compound would further enhance such hydrophobic interactions.
Structure Activity Relationship Sar Studies
Influence of Octanoyl Chain Structure on Biological Potency and Selectivity
The octanoyl chain of N-(2-chlorophenyl)octanamide plays a significant role in modulating its biological effects, primarily through its contribution to the molecule's lipophilicity and its potential to engage in hydrophobic interactions within a target's binding site. Variations in the length, branching, and saturation of this acyl chain can lead to substantial changes in biological potency and selectivity.
Chain Length: The length of the n-alkanoyl chain is a critical determinant of activity in many N-aryl amide series. While specific studies on a homologous series of N-(2-chlorophenyl)alkanamides are not extensively documented, general principles observed in related structures, such as N-acyl amides and lipopeptides, suggest that an optimal chain length often exists for maximal potency. For instance, in a series of ultrashort lipopeptides, those with acyl chains of 12-14 carbons demonstrated the most potent membrane-disrupting activity. nih.gov Shorter chains may not provide sufficient hydrophobic interactions, while longer chains might introduce excessive lipophilicity, leading to poor solubility, non-specific binding, or unfavorable pharmacokinetic properties. The eight-carbon chain of octanamide (B1217078) often represents a balance, providing adequate lipophilicity for membrane permeability and target engagement without being overly greasy.
The table below illustrates hypothetical variations of the octanoyl chain and their potential impact on biological activity, based on general SAR principles.
| Modification of Octanoyl Chain | Potential Effect on Biological Potency | Rationale |
| Chain Elongation (e.g., Decanoyl) | Decrease or Increase | May enhance hydrophobic interactions up to an optimal length, after which potency may decrease due to poor solubility or steric hindrance. |
| Chain Shortening (e.g., Hexanoyl) | Decrease | Insufficient hydrophobic interactions with the target binding site. |
| Introduction of Branching (e.g., 2-ethylhexanoyl) | Variable | Can improve metabolic stability and modulate binding affinity depending on the steric tolerance of the binding pocket. |
| Introduction of Unsaturation (e.g., Octenoyl) | Variable | Alters the conformation and rigidity of the chain, potentially improving the fit with the target. |
Role of Substitution Patterns on the 2-chlorophenyl Moiety in Modulating Activity
The 2-chlorophenyl ring is a key component of this compound, and modifications to its substitution pattern can profoundly impact biological activity by altering electronic properties, steric profile, and the potential for specific intermolecular interactions.
Nature of the Substituent: Replacing the chlorine atom with other chemical groups allows for a systematic probing of the electronic and steric requirements for activity.
Electronic Effects: The chlorine atom is an electron-withdrawing group with a notable inductive effect. Replacing it with other electron-withdrawing groups (e.g., -CF3, -NO2) or electron-donating groups (e.g., -CH3, -OCH3) can modulate the electron density of the phenyl ring and the acidity of the amide N-H group. In a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the presence of both electron-donating (CH3) and electron-withdrawing (NO2) groups on the phenyl ring was found to favor inhibitory activity against α-glucosidase. nih.gov
Steric Effects: The size of the substituent at the ortho-position can have a significant impact on activity. Larger groups may cause steric hindrance, preventing the molecule from adopting the optimal conformation for binding. Conversely, in some cases, a larger group might be beneficial if it can occupy a specific hydrophobic pocket in the target protein.
Halogen Substitution: The type of halogen can also be important. For instance, substituting chlorine with fluorine, bromine, or iodine alters the size, lipophilicity, and potential for halogen bonding. Studies on N,N-di,sec.butylaminobenzamides have shown that 3,5-dihalogenation is important for their phytotoxic activity. nih.gov
The following table summarizes the potential effects of different substitution patterns on the 2-chlorophenyl moiety.
| Substitution on Phenyl Ring | Potential Effect on Biological Potency | Rationale |
| Positional Isomers (3-chloro, 4-chloro) | Likely Altered Activity | Changes in molecular conformation and electronic distribution. |
| Other Halogens (F, Br, I) at position 2 | Variable | Modulates lipophilicity, steric bulk, and potential for halogen bonding. |
| Electron-Withdrawing Groups (e.g., -NO2, -CF3) | Variable | Alters the electronic properties of the ring and the acidity of the amide proton. |
| Electron-Donating Groups (e.g., -CH3, -OCH3) | Variable | Modifies the electronic character and lipophilicity of the phenyl ring. |
| Multiple Substitutions (e.g., 2,4-dichloro) | Potentially Increased Activity | Can enhance binding affinity through additional interactions with the target. |
Contribution of Hybrid Scaffold Elements to Activity Profiles
The concept of hybrid drugs involves combining two or more pharmacophoric units into a single molecule to achieve a synergistic or additive effect, target multiple biological pathways, or improve pharmacokinetic properties. nih.gov The this compound scaffold can serve as a foundation for the design of such hybrid molecules.
The strategy behind creating hybrids based on this scaffold could involve:
Linking to another bioactive moiety: The this compound core could be covalently linked, either directly or via a spacer, to another molecule with a known biological activity. For instance, it could be combined with a pharmacophore known to inhibit a different target involved in a particular disease state, potentially leading to a dual-action agent. The choice of linker is crucial as it can affect the orientation and flexibility of the two pharmacophoric units. nih.gov
Incorporating the scaffold into a larger molecular framework: The this compound unit could be integrated as a substructure within a more complex molecule. This approach is often used in fragment-based drug design, where a fragment with known binding to a target is elaborated to create a more potent and selective ligand.
The potential advantages of such hybrid molecules include:
Enhanced Potency: Synergistic interactions between the different pharmacophoric elements can lead to a significant increase in biological activity.
Improved Selectivity: By targeting multiple sites, it may be possible to achieve greater selectivity for a particular cell type or tissue.
Reduced Drug Resistance: For applications such as antimicrobials or anticancer agents, multi-target drugs can be less susceptible to the development of resistance. nih.gov
While specific examples of hybrid molecules derived directly from this compound are not prevalent in the literature, the principles of hybrid drug design are well-established and represent a promising avenue for the future development of this chemical class. kaust.edu.sa
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. sphinxsai.com For this compound and its analogs, QSAR models can be invaluable for predicting the activity of novel derivatives, optimizing lead compounds, and gaining insights into the mechanism of action.
A typical QSAR study involves the following steps:
Data Set Preparation: A series of structurally related compounds with experimentally determined biological activities is compiled.
Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including:
Topological descriptors: Describe the connectivity of atoms.
Geometrical descriptors: Relate to the 3D shape of the molecule.
Electronic descriptors: Characterize the electronic properties, such as partial charges and dipole moments.
Physicochemical descriptors: Include properties like logP (lipophilicity) and molar refractivity.
Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates a subset of the calculated descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.
QSAR studies on structurally related N-(2-Aminophenyl)-Benzamide derivatives have highlighted the importance of descriptors such as the logarithm of the partition coefficient (LogP), molecular weight (MW), the number of hydrogen-bond acceptors, the sum of atomic polarizabilities (Apol), and the number of rotatable bonds in determining their biological activity. sphinxsai.com It is highly probable that similar descriptors would be significant in a QSAR model for this compound analogs.
The following table presents a hypothetical QSAR model for a series of this compound derivatives, illustrating the types of descriptors that could be important.
| Descriptor | Coefficient | Interpretation |
| LogP | +0.5 | Increased lipophilicity is positively correlated with activity. |
| Molecular Weight (MW) | -0.01 | A slight negative correlation suggests that excessively large molecules may be less active. |
| Number of H-bond Acceptors | +0.2 | The presence of hydrogen bond acceptors is beneficial for activity. |
| Dipole Moment | +0.1 | A higher dipole moment may enhance interactions with the target. |
| Jurs-RPCG (Relative Positive Charge) | -0.3 | A lower relative positive charge on the molecule is favored for activity. |
Such predictive models, once validated, can significantly accelerate the drug discovery process by allowing for the virtual screening of large libraries of compounds and prioritizing the synthesis of the most promising candidates. chemrxiv.org
Computational Chemistry and Molecular Modeling Applications
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is most commonly used to predict the interaction between a small molecule ligand and a protein receptor. The primary goal of molecular docking is to identify the correct binding pose of the ligand in the active site of the protein and to estimate the strength of the interaction, often expressed as a binding affinity or docking score.
While specific molecular docking studies for N-(2-chlorophenyl)octanamide are not extensively detailed in publicly available literature, the methodology is widely applied to structurally similar compounds. For instance, docking studies on various N-aryl amide derivatives have been crucial in identifying their potential as inhibitors for specific biological targets. The process involves preparing a 3D structure of the target protein and the ligand, followed by a search algorithm that explores various possible binding conformations. Each conformation is then scored based on a function that estimates the binding free energy.
The binding affinity values derived from these simulations are critical for rank-ordering potential drug candidates. A lower binding energy typically indicates a more stable and potent ligand-protein complex. For example, in studies of other chlorophenyl-containing compounds, docking simulations have successfully predicted interactions with key amino acid residues in enzyme active sites, such as forming hydrogen bonds or hydrophobic interactions, which are essential for biological activity researchgate.net. These interactions are fundamental to the compound's mechanism of action.
Molecular Dynamics Simulations for Ligand-Protein Interactions
For a compound like this compound, an MD simulation would typically follow a molecular docking study. The most promising docked pose would be used as the starting point for the simulation. The entire system, including the protein-ligand complex, water molecules, and ions, is simulated for a specific duration, often on the nanosecond to microsecond scale.
Key analyses from MD simulations include:
Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. It indicates the stability of the protein and the ligand's binding pose over the simulation time. A stable RMSD suggests that the ligand remains securely bound within the active site researchgate.net.
Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual amino acid residues, helping to identify which parts of the protein are flexible and which are stable upon ligand binding.
Hydrogen Bond Analysis: This analysis tracks the formation and breakage of hydrogen bonds between the ligand and protein, revealing key interactions that contribute to binding affinity.
MD simulations on related N-(alkyl/aryl)-4-nitrobenzamide derivatives have been used to validate their inhibitory potential against enzymes like α-glucosidase and α-amylase, with RMSD analysis confirming the stability of the ligand-protein complexes researchgate.net.
Pharmacophore Modeling and Virtual Library Screening
Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.
A pharmacophore model can be generated based on the structure of a known active ligand (ligand-based) or the structure of the target protein's active site (structure-based). Once a model is developed and validated, it can be used as a 3D query to screen large virtual libraries of compounds. This virtual screening process rapidly identifies novel molecules that possess the required pharmacophoric features and are therefore likely to be active against the target of interest.
While a specific pharmacophore model for this compound has not been detailed in the literature, studies on similar N-hydroxyphenyl acrylamides have successfully employed this technique. For example, a five-point pharmacophore model consisting of two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings was developed to identify inhibitors of human cancer leukemia K562 cells researchgate.net. Such a model, once validated, can screen databases containing hundreds of thousands of compounds to find potential new leads, significantly streamlining the initial stages of drug discovery.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Relevant Properties (Research Utility)
Before a compound can be considered for further development, its pharmacokinetic properties must be evaluated. In silico ADME prediction models use a compound's chemical structure to estimate its absorption, distribution, metabolism, and excretion profiles. These predictions are vital for identifying potential liabilities early in the research process, saving significant time and resources. nih.gov The use of computational models for ADME prediction has become an essential part of modern drug discovery nih.gov.
| ADME Parameter | Description and Research Utility |
| Aqueous Solubility (LogS) | Predicts the solubility of the compound in water. Poor solubility can hinder absorption and formulation. |
| Lipophilicity (LogP) | The partition coefficient between octanol (B41247) and water; it affects solubility, permeability, and plasma protein binding. A balanced LogP is often desired. |
| Caco-2 Permeability | An in vitro model for the human intestinal wall. High predicted permeability suggests good potential for oral absorption frontiersin.org. |
| Blood-Brain Barrier (BBB) Permeability | Predicts the compound's ability to cross the BBB. This is crucial for drugs targeting the central nervous system and important to avoid for peripherally acting drugs. |
| Cytochrome P450 (CYP) Inhibition | Predicts whether the compound will inhibit major drug-metabolizing enzymes (e.g., CYP2D6, CYP3A4). Inhibition can lead to drug-drug interactions frontiersin.org. |
| Plasma Protein Binding (PPB) | Estimates the extent to which the compound will bind to proteins in the blood. High binding can limit the amount of free drug available to act on its target. |
| Human Intestinal Absorption (HIA) | Predicts the percentage of the compound that will be absorbed from the gut into the bloodstream. |
These in silico predictions provide a comprehensive, albeit preliminary, profile of a compound's likely behavior in an organism, allowing researchers to prioritize compounds with more favorable ADME characteristics for further experimental testing.
Analytical Research Methodologies for N 2 Chlorophenyl Octanamide and Its Derivatives
Spectroscopic Characterization Techniques (e.g., NMR, Mass Spectrometry, IR)
Spectroscopic methods are indispensable for the unambiguous identification and structural confirmation of N-(2-chlorophenyl)octanamide. These techniques provide detailed information about the molecular structure, functional groups, and atomic connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of N-substituted amides. scielo.br Both ¹H and ¹³C NMR provide critical data on the chemical environment of hydrogen and carbon atoms, respectively.
¹H NMR: The ¹H NMR spectrum of an N-substituted amide will show a characteristic downfield shift for the NH proton compared to the amine precursor. scielo.br For this compound, the aromatic protons on the chlorophenyl ring would appear as complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The protons of the octanamide (B1217078) chain would appear in the aliphatic region (typically δ 0.8-2.5 ppm), with distinct signals for the terminal methyl group, the methylene (B1212753) groups, and the methylene group alpha to the carbonyl.
¹³C NMR: In the ¹³C NMR spectrum, a key signal is the quaternary carbonyl carbon, which typically resonates in the range of δ 160-175 ppm. scielo.br The carbons of the 2-chlorophenyl ring would appear in the aromatic region (δ 120-140 ppm), while the aliphatic carbons of the octanoyl chain would be observed in the upfield region (δ 14-40 ppm).
Table 1: Representative ¹H and ¹³C NMR Data for a Structurally Similar Compound, N-(4-chlorophenyl) chloroacetamide in CDCl₃ nih.gov
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| NH (Amide) | 10.445 (s, 1H) | - |
| Ar-H | 7.613–7.686 (d, 2H) | 136.5 |
| Ar-H | 7.358–7.431 (d, 2H) | 129.4 |
| - | - | 121.7 |
| Cl-CH₂ | 4.280 (s, 2H) | 43.5 |
| C=O (Amide) | - | 163.9 |
Note: This data is for a related compound and serves as an example of expected chemical shifts. 's' denotes singlet, 'd' denotes doublet.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, aiding in its identification. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. Key fragmentation pathways for N-aryl amides often involve cleavage of the amide bond (C-N) and fragmentation of the alkyl chain.
Table 2: GC-MS Fragmentation Data for N-(2-chlorophenyl) Analogs nist.govnih.gov
| Compound | Molecular Formula | Molecular Weight | Key Mass Fragments (m/z) |
|---|---|---|---|
| N-(2-chlorophenyl)butanamide | C₁₀H₁₂ClNO | 197.66 | 127, 129 |
| N-(2-chlorophenyl)-2-methylpropanamide | C₁₀H₁₂ClNO | 197.66 | 127, 129 |
Note: The prominent fragments at m/z 127 and 129 are characteristic of the 2-chloroaniline (B154045) moiety, arising from cleavage of the amide bond.
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands confirming the amide structure. scielo.br
N-H Stretch: A peak in the region of 3250-3400 cm⁻¹ corresponds to the stretching vibration of the N-H bond in the secondary amide.
C=O Stretch (Amide I band): A strong absorption band between 1630-1680 cm⁻¹ is characteristic of the carbonyl group stretching vibration. researchgate.net
N-H Bend (Amide II band): A band in the region of 1520-1570 cm⁻¹ is typically due to the N-H bending vibration coupled with C-N stretching.
C-Cl Stretch: A band in the fingerprint region, typically around 750 cm⁻¹, would indicate the C-Cl bond on the aromatic ring.
Chromatographic Separation and Purity Assessment (e.g., HPLC, TLC, GC)
Chromatographic techniques are essential for separating this compound from reaction mixtures or impurities and for assessing its purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation, identification, and quantification of N-aryl amides. acs.org Reversed-phase HPLC (RP-HPLC) is typically the method of choice.
Stationary Phase: A C18 column is commonly used, which separates compounds based on their hydrophobicity.
Mobile Phase: A gradient or isocratic mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as water with formic acid or ammonium (B1175870) formate) is typically employed. tsijournals.com The lipophilic nature of the octanoyl chain in this compound would result in a significant retention time on a C18 column.
Detection: A UV detector is commonly used, as the chlorophenyl group provides a strong chromophore.
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective method for monitoring reaction progress, identifying compounds, and determining purity. osti.gov
Stationary Phase: Silica (B1680970) gel plates (e.g., silica gel G/UV 254) are standard. scielo.br
Mobile Phase: The choice of eluent depends on the polarity of the compound. For N-aryl amides, mixtures of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or diethyl ether) are often used to achieve good separation. mdpi.com
Visualization: Spots can be visualized under UV light (254 nm) or by staining with reagents like potassium permanganate (B83412) or iodine vapor. The retention factor (Rf) value is calculated to characterize the compound in a specific solvent system.
Gas Chromatography (GC)
GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds like N-aryl amides. researchgate.net
Column: A capillary column, such as one with a polysiloxane-based stationary phase (e.g., Rxi-624sil MS), is suitable for separating amides. google.com
Temperature Program: A temperature gradient is typically used, starting at a lower temperature and ramping up to elute compounds with different boiling points. google.com
Carrier Gas: Helium is the most common carrier gas. google.com
Detection: A Flame Ionization Detector (FID) can be used for quantification, while a Mass Spectrometer (MS) provides structural information for identification. thermofisher.com
Advanced Methods for Quantification in Research Matrices (e.g., Cell Lysates, Tissue Homogenates)
Quantifying this compound in complex biological matrices such as cell lysates and tissue homogenates requires highly sensitive and selective analytical methods. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose. ijper.org
Sample Preparation
Effective sample preparation is crucial to remove interfering substances (e.g., proteins, lipids) and concentrate the analyte before LC-MS/MS analysis. researchgate.net
Protein Precipitation (PPT): This is a simple method where a cold organic solvent like acetonitrile or methanol (B129727) is added to the sample to precipitate proteins, which are then removed by centrifugation.
Liquid-Liquid Extraction (LLE): LLE is used to separate the analyte from the matrix based on its solubility in two immiscible liquid phases. An organic solvent (e.g., ethyl acetate, methyl tert-butyl ether) is used to extract the lipophilic this compound from the aqueous biological sample. ijper.org
Solid-Phase Extraction (SPE): SPE provides a more selective cleanup by using a solid sorbent (e.g., C18) to retain the analyte while interferences are washed away. The purified analyte is then eluted with a small volume of an organic solvent.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry, making it ideal for bioanalysis. nih.gov
Chromatography: Fast separation is often achieved using UPLC (Ultra-Performance Liquid Chromatography) with a C18 column and a rapid gradient elution.
Ionization: Electrospray Ionization (ESI) in positive ion mode is typically effective for amide-containing compounds.
Mass Analysis: The analysis is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte, minimizing matrix interference and enabling low limits of quantification (LLOQ). nih.gov
Table 3: General Parameters for a Bioanalytical LC-MS/MS Method
| Parameter | Typical Condition |
|---|---|
| Sample Preparation | Protein Precipitation or Liquid-Liquid Extraction |
| Chromatography | UPLC with C18 column |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient) |
| Ionization Mode | ESI Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Internal Standard | A stable isotope-labeled version of the analyte or a structurally similar compound |
Note: Method development and validation following regulatory guidelines are essential to ensure accuracy, precision, and reliability for quantifying analytes in biological matrices. ijper.org
Future Directions and Translational Research Perspectives
Rational Design of Next-Generation N-(2-chlorophenyl)octanamide Analogues with Enhanced Specificity
The rational design of next-generation analogues of this compound would likely commence with the establishment of a clear biological target. Assuming a target is identified, computational modeling and medicinal chemistry strategies would be employed to enhance potency, selectivity, and pharmacokinetic properties.
Structure-activity relationship (SAR) studies would be pivotal. This involves systematically modifying the three main components of the this compound scaffold: the 2-chlorophenyl ring, the octanamide (B1217078) linker, and the terminal alkyl chain.
Table 1: Potential Modifications for SAR Studies of this compound Analogues
| Molecular Scaffold | Potential Modifications | Rationale |
| 2-Chlorophenyl Ring | Substitution with other halogens (F, Br, I) at various positions. Introduction of electron-donating or electron-withdrawing groups. | To probe the role of electronics and sterics in target binding and to modulate metabolic stability. |
| Octanamide Linker | Variation of the alkyl chain length. Introduction of unsaturation or cyclic constraints. Replacement of the amide bond with bioisosteres (e.g., esters, sulfonamides). | To optimize the linker's length and rigidity for improved interaction with the target's binding pocket. To enhance metabolic stability. |
| Terminal Alkyl Chain | Branching of the alkyl chain. Introduction of terminal functional groups (e.g., hydroxyl, carboxyl). | To explore additional binding interactions and to modify physicochemical properties such as solubility. |
Computational approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, would guide the design of these analogues. These in silico methods would help prioritize the synthesis of compounds with the highest predicted affinity and specificity for the intended biological target.
Exploration of Novel Biological Targets and Disease Indications in Pre-clinical Research
Identifying the biological targets of this compound is a prerequisite for understanding its therapeutic potential. High-throughput screening (HTS) against diverse panels of receptors, enzymes, and ion channels could reveal initial "hits."
Once a primary target is validated, further pre-clinical research would focus on elucidating the compound's mechanism of action and its pharmacological effects in cellular and animal models of disease. For instance, if this compound were found to inhibit a specific kinase, its potential as an anti-cancer or anti-inflammatory agent would be investigated.
Phenotypic screening, where the effect of the compound on cellular or organismal phenotypes is observed without prior knowledge of the target, could also uncover unexpected therapeutic applications.
Development as Chemical Probes for Biological System Investigations
A well-characterized this compound analogue with high potency and specificity could be developed into a chemical probe. Chemical probes are indispensable tools for dissecting complex biological processes.
To function as a probe, the parent compound would need to be modified to incorporate a reporter tag (e.g., a fluorescent dye, a biotin (B1667282) molecule, or a photoaffinity label) or a reactive group for target identification.
Table 2: Strategies for Developing this compound-Based Chemical Probes
| Probe Type | Modification Strategy | Application |
| Fluorescent Probe | Conjugation of a fluorophore (e.g., fluorescein, rhodamine) to a non-critical position on the molecule. | To visualize the subcellular localization of the target protein in living cells using fluorescence microscopy. |
| Affinity-Based Probe | Incorporation of a biotin tag. | For pull-down assays to identify the direct binding partners of the compound from cell lysates. |
| Photoaffinity Probe | Introduction of a photoreactive group (e.g., an azide (B81097) or diazirine). | To covalently crosslink the probe to its target upon UV irradiation, enabling unambiguous target identification. |
The development of such probes would facilitate a deeper understanding of the biological role of its target and the downstream pathways it modulates.
Emerging Research Applications and Methodological Innovations
Future research on this compound could intersect with emerging scientific fields and methodologies. For instance, its potential role in modulating the gut microbiome or its utility in targeted protein degradation (e.g., as part of a PROTAC molecule) could be explored.
Innovations in chemical synthesis, such as flow chemistry or photocatalysis, could enable the rapid and efficient generation of diverse libraries of this compound analogues for screening. Furthermore, advances in chemoproteomics and activity-based protein profiling could provide powerful platforms for target identification and validation.
The application of artificial intelligence and machine learning algorithms to analyze large datasets from screening campaigns could also accelerate the discovery of novel analogues with desired biological activities.
Q & A
Q. What are the optimal synthetic routes for N-(2-chlorophenyl)octanamide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: this compound can be synthesized via nucleophilic acyl substitution. A common approach involves reacting 2-chloroaniline with octanoyl chloride in a polar aprotic solvent (e.g., dichloromethane) under inert atmosphere. Triethylamine is typically added to scavenge HCl. Optimization includes:
- Temperature control : Maintain 0–5°C during initial mixing to minimize side reactions (e.g., over-acylation).
- Stoichiometry : A 1.2:1 molar ratio of octanoyl chloride to 2-chloroaniline improves conversion .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water ensures >95% purity.
Advanced Question
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives, particularly regarding intramolecular interactions?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL) is critical for resolving bond-length discrepancies and non-covalent interactions. For example:
- Hydrogen bonding : The amide N–H group often forms intramolecular C–H···O interactions, stabilizing the planar conformation of the acetamide moiety. SHELX refinement can quantify these interactions (e.g., bond distances of 2.3–2.5 Å) .
- Chlorine positioning : Displacement parameters from SC-XRD clarify whether the 2-chloro substituent induces steric hindrance or electronic effects on the aromatic ring .
Basic Question
Q. What spectroscopic techniques are most reliable for characterizing this compound, and how are spectral assignments validated?
Methodological Answer:
- ¹H/¹³C NMR : The amide proton (N–H) appears as a broad singlet at δ 8.2–8.5 ppm. The octanoyl chain shows characteristic methylene/methyl signals (δ 1.2–2.3 ppm). Aromatic protons from the 2-chlorophenyl group resonate at δ 7.3–7.6 ppm .
- IR Spectroscopy : Strong C=O stretch at ~1650 cm⁻¹ and N–H bend at ~1550 cm⁻¹ confirm the amide group. Validation involves cross-referencing with computed spectra (DFT/B3LYP/6-31G*) .
Advanced Question
Q. How can researchers address contradictions in spectroscopic data for this compound analogs, such as anomalous ³⁵Cl NQR frequencies?
Methodological Answer: Discrepancies in ³⁵Cl NQR frequencies arise from crystal field effects and substituent electronic influences. For example:
- Electron-withdrawing groups (e.g., trifluoromethyl) increase NQR frequencies by polarizing the C–Cl bond.
- Alkyl side chains (e.g., octanoyl) lower frequencies due to steric shielding.
- Validation : Compare experimental NQR data with computational models (e.g., CASTEP) to isolate electronic vs. crystal packing contributions .
Basic Question
Q. What biological screening methodologies are appropriate for evaluating the anticancer potential of this compound?
Methodological Answer:
- In vitro assays : Use MTT/WST-1 assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin).
- Mechanistic studies : Flow cytometry (Annexin V/PI staining) assesses apoptosis induction. Western blotting quantifies caspase-3/9 activation .
- Solubility optimization : Prepare DMSO stock solutions (<0.1% final concentration) to avoid solvent toxicity .
Advanced Question
Q. How do substituent effects on the phenyl ring influence the bioactivity of this compound?
Methodological Answer:
- QSAR modeling : Correlate Hammett σ values of substituents (e.g., -Cl, -NO₂) with logP and IC₅₀ data.
- Electron-deficient rings (e.g., 2-Cl, 4-NO₂) enhance antiproliferative activity by improving DNA intercalation or topoisomerase inhibition.
- Crystallographic data : Substituents at the 2-position induce torsional strain, altering binding pocket compatibility .
Basic Question
Q. What stability challenges arise during storage of this compound, and how are they mitigated?
Methodological Answer:
- Hydrolysis : The amide bond is susceptible to hydrolysis in aqueous media. Store at -20°C in anhydrous DMSO or under nitrogen atmosphere.
- Light sensitivity : UV/Vis degradation is minimized by amber vials and desiccants (e.g., silica gel).
- Stability assays : Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) at t = 0, 6, 12 months .
Advanced Question
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- DFT calculations : Use Gaussian09 at the B3LYP/6-311+G(d,p) level to map electrostatic potential surfaces (EPS). The electron-deficient 2-chlorophenyl ring directs nucleophiles (e.g., OH⁻) to the carbonyl carbon.
- Transition state analysis : Identify energy barriers for SN2 mechanisms using intrinsic reaction coordinate (IRC) calculations. Validate with kinetic isotope effects (KIEs) .
Advanced Question
Q. What role does polymorphism play in the physicochemical properties of this compound, and how is it characterized?
Methodological Answer:
- Polymorph screening : Use solvent-drop grinding (ethanol, acetonitrile) with SC-XRD to identify forms.
- Thermal analysis : DSC/TGA distinguishes enantiotropic vs. monotropic transitions.
- Bioimpact : Metastable polymorphs may exhibit enhanced solubility but reduced thermal stability. Hydrogen-bonding networks (N–H···O) dominate packing motifs .
Basic Question
Q. Which analytical methods are recommended for quantifying trace impurities in this compound batches?
Methodological Answer:
- HPLC-MS : Use a C18 column with ESI+ ionization to detect residual 2-chloroaniline (m/z 127.5) or octanoic acid (m/z 145.1).
- Limit of detection (LOD) : Achieve ≤0.1% impurity levels with gradient elution (water:acetonitrile 70:30 to 10:90 over 20 min).
- Validation : Follow ICH Q2(R1) guidelines for linearity (R² > 0.995) and precision (%RSD < 2.0) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
butanamide)
hexanamide)
decanamide)
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octanamide)
octanamide)
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